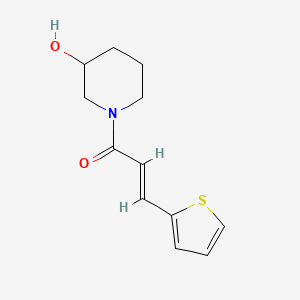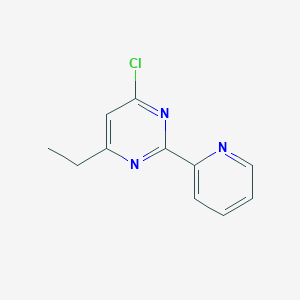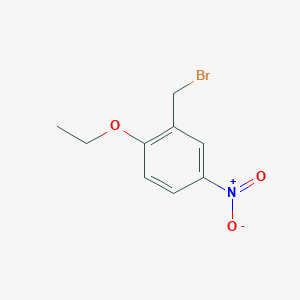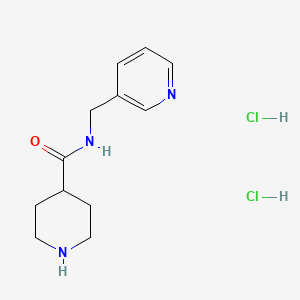![molecular formula C6H2Cl2N2O2S2 B1462736 4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride CAS No. 1155084-27-7](/img/structure/B1462736.png)
4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride
Übersicht
Beschreibung
“4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride” is a chemical compound with the molecular formula C6H3ClN2S . It is a solid substance and has a molecular weight of 170.62 .
Synthesis Analysis
The synthesis of related compounds like 6-bromo-4-chlorothieno[2,3-d]pyrimidine involves four synthetic steps: Gewald reaction, pyrimidone formation, bromination, and chlorination . This process is practical, robust, and scalable, starting from cheap bulk chemicals .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3ClN2S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 285.7±20.0 °C at 760 mmHg, and a flash point of 126.6±21.8 °C . It has a molar refractivity of 43.6±0.3 cm3, a polar surface area of 54 Å2, and a molar volume of 111.4±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Kinase Inhibitors
4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride: is a valuable precursor in the synthesis of kinase inhibitors . These inhibitors play a crucial role in the treatment of various diseases, including cancer, by blocking specific kinase enzymes that are responsible for the proliferation and survival of cancer cells.
Antimicrobial Agents
The compound’s structural framework is utilized to develop antimicrobial agents . Its ability to integrate into larger, biologically active molecules makes it an excellent candidate for creating new drugs that can combat microbial resistance.
Antifungal Applications
Researchers have explored the use of 4-Chlorothieno[2,3-d]pyrimidine derivatives as potential antifungal agents . The modifications on the pyrimidine ring can lead to compounds with significant activity against fungal pathogens.
Treatment of Viral Infections
The thienopyrimidine scaffold, to which the compound belongs, has been investigated for its efficacy in treating viral infections . Its structural similarity to purines allows it to interfere with viral replication processes.
Bone Disease Therapeutics
Compounds based on the 4-Chlorothieno[2,3-d]pyrimidine structure have been studied for their potential in treating bone diseases, including osteoporosis . They may affect bone metabolism and help in maintaining bone density.
Adenosine A2A Receptor Antagonists
The compound serves as a starting material for the creation of adenosine A2A receptor antagonists . These antagonists are significant in the context of neurological disorders such as Parkinson’s disease, where they can modulate the effects of adenosine in the brain.
Anti-HIV Agents
Thienopyrimidine derivatives, including those derived from 4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride , are being researched as potential anti-HIV agents . Their interaction with the HIV virus could lead to new treatments for this chronic disease.
Immunosuppressive Properties
The compound is also a key intermediate in the synthesis of immunosuppressive agents . These agents are essential in preventing organ rejection after transplantation and in the treatment of autoimmune diseases.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O2S2/c7-5-3-1-4(14(8,11)12)13-6(3)10-2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWGXOIEWUGBOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=NC=N2)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Tert-butylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1462653.png)
![1-[(5-Chlorothiophen-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1462654.png)

![1-[3-(hydroxymethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1462657.png)

![[5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B1462660.png)

![1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine](/img/structure/B1462663.png)
![2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one](/img/structure/B1462666.png)




